N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide
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Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide is a complex organic compound that features a combination of benzodioxole, thiazole, and piperidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Thiazole Ring: This involves the reaction of a thioamide with a haloketone.
Coupling Reactions: The benzodioxole and thiazole intermediates are then coupled with a piperidine derivative through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the amide and thiazole functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the amide and thiazole groups.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may interact with aromatic residues in proteins, while the thiazole and piperidine rings can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-1-{[2-(N-phenylacetamido)-1,3-thiazol-4-yl]methyl}piperidine-4-carboxamide: shares structural similarities with other compounds containing benzodioxole, thiazole, and piperidine moieties.
Uniqueness
Structural Complexity: The combination of benzodioxole, thiazole, and piperidine rings in a single molecule is relatively unique.
Properties
Molecular Formula |
C25H26N4O4S |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
1-[[2-(N-acetylanilino)-1,3-thiazol-4-yl]methyl]-N-(1,3-benzodioxol-5-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O4S/c1-17(30)29(21-5-3-2-4-6-21)25-27-20(15-34-25)14-28-11-9-18(10-12-28)24(31)26-19-7-8-22-23(13-19)33-16-32-22/h2-8,13,15,18H,9-12,14,16H2,1H3,(H,26,31) |
InChI Key |
LTKRAOHIVRMPLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CN3CCC(CC3)C(=O)NC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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